![molecular formula C20H26O4 B1235947 17-hydroxyjolkinolide A](/img/structure/B1235947.png)
17-hydroxyjolkinolide A
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Overview
Description
17-hydroxyjolkinolide A is a diterpene lactone. It has a role as a metabolite.
Scientific Research Applications
Anti-Breast Cancer Activity
17-Hydroxyjolkinolide A, among other ent-abietane diterpenoids isolated from Euphorbia fischeriana, has been found to exhibit varying degrees of growth inhibition against various breast cancer cell lines, including MCF-10A, MCF-7, ZR-75-1, and MDA-MB-231. This suggests its potential role in the development of new anti-breast cancer drugs (Chen et al., 2022).
Extraction and Optimization Techniques
Optimized extraction techniques have been developed for 17-Hydroxyjolkinolide A from Euphorbia fischeriana. The optimal conditions for simultaneous extraction of 17-Hydroxyjolkinolide A and other related diterpenoids were determined to be an ethanol concentration of 100%, extraction temperature of 74°C, and an extraction time of 2.0 hours (Ma et al., 2019).
Anti-Inflammatory Properties
17-Hydroxyjolkinolide A derivatives, specifically HJB-1, have demonstrated effectiveness in inhibiting TNF-α, IL-1β, and IL-6 release in LPS-stimulated mouse peritoneal macrophages, suggesting potential anti-inflammatory applications. This inhibition was achieved by reducing NF-κB activation and MAPK phosphorylation (Pan et al., 2014).
Feeding Deterrent Properties
17-Hydroxyjolkinolide A has been identified as a feeding deterrent against grain storage insects like Tribolium castaneum and Sitophilus zeamais. This suggests its potential use in the protection of stored grain products (Geng et al., 2011).
properties
Product Name |
17-hydroxyjolkinolide A |
---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1S,3R,10S,11R,16R)-5-(hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one |
InChI |
InChI=1S/C20H26O4/c1-18(2)6-4-7-19(3)13(18)5-8-20-14(19)9-12-15(16(20)24-20)11(10-21)17(22)23-12/h9,13-14,16,21H,4-8,10H2,1-3H3/t13-,14+,16-,19-,20+/m1/s1 |
InChI Key |
DIJWCRKTZVUBDY-PHJMNMFVSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2C=C5C(=C(C(=O)O5)CO)[C@H]3O4)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2C=C5C(=C(C(=O)O5)CO)C3O4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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